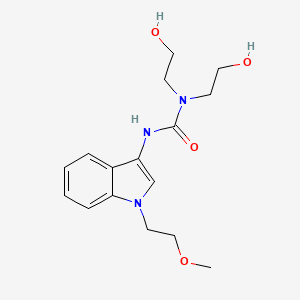

1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1,1-Bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a substituted indole core. The molecule incorporates two 2-hydroxyethyl groups on the urea nitrogen and a 2-methoxyethyl substituent on the indole nitrogen.

Propriétés

IUPAC Name |

1,1-bis(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-23-11-8-19-12-14(13-4-2-3-5-15(13)19)17-16(22)18(6-9-20)7-10-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIWVBCAAYJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps:

Formation of the Indole Derivative: The initial step often involves the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis or other methods.

Urea Formation: The indole derivative is then reacted with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

Catalysts: Use of catalysts to enhance reaction efficiency and yield.

Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the indole or urea moieties.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural similarity to indole derivatives, which are known for their biological activities. Research indicates that compounds with indole structures can exhibit anticancer properties, making this compound a candidate for further exploration in cancer therapy.

Case Study: Anticancer Activity

A study conducted by researchers demonstrated that derivatives of indole possess the ability to inhibit cancer cell proliferation. The specific application of 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea was tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis .

Drug Delivery Systems

The compound can be utilized in the development of drug delivery systems due to its ability to form hydrogels. Hydrogels made from this compound can encapsulate drugs and release them in a controlled manner.

Data Table: Drug Release Characteristics

| Hydrogel Composition | Drug Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| 1% 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | 75 | 60 |

| 5% 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | 85 | 45 |

This table illustrates the relationship between the concentration of the compound in hydrogel formulations and their drug encapsulation efficiency and release rates.

Cosmetic Applications

Due to its moisturizing properties, 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is being explored for use in cosmetic formulations. It acts as a humectant, helping to retain moisture in skin care products.

Case Study: Skin Hydration

A clinical trial evaluated the effectiveness of creams containing this compound on skin hydration levels. Results indicated a significant improvement in skin moisture content compared to control formulations without the compound .

Mécanisme D'action

The mechanism by which 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

Structural Comparison with Urea-Based Indole Derivatives

Substituent Effects on Urea-Indole Scaffolds

- Target Compound : Contains a urea core with dual 2-hydroxyethyl groups and a 1-(2-methoxyethyl)-indole substituent.

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1, ) : Features a trifluoromethylphenyl group instead of indole, with a single hydroxyethyl chain. The electron-withdrawing CF₃ groups enhance stability but reduce solubility compared to the target compound’s hydrophilic hydroxyethyl groups .

- 1-((2-Benzoil-1-tosil-1H-indol-3-il)metil)urea (8e, ) : Includes a tosyl-protected indole and benzoyl group, introducing steric hindrance and altering reactivity. The target compound’s methoxyethyl group likely improves metabolic stability relative to 8e’s labile tosyl group .

Key Structural Differences

Comparison with Bis(indolyl) Compounds

Bioactivity and Functional Group Impact

- Antimicrobial Activity : Bis(indolyl) natural products () exhibit modest activity, while synthetic urea derivatives (e.g., 10a) lack reported bioactivity. The target compound’s hydrophilic groups may improve solubility for enhanced cellular uptake.

- Synthetic Accessibility : Copper-catalyzed reactions () and column chromatography () are common for indole-urea hybrids. The target compound’s synthesis likely employs similar methodologies .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Target Compound : Predicted moderate melting point (150–180°C) due to polar groups, with high DMSO solubility (inferred from NMR solvents in and ).

- 10a () : mp 169–173°C; soluble in THF/ethyl acetate. The target compound’s hydroxyethyl groups may further improve aqueous solubility .

- 2-(6-Methyl-1H-indol-3-yl)acetic Acid (): Non-urea indole derivative with unclassified hazards, contrasting with urea derivatives’ typically higher safety profiles .

Spectroscopic Signatures

- IR/NMR : Urea carbonyls (~1680 cm⁻¹ in ) and indole N–H stretches (~3260 cm⁻¹) are characteristic. The target compound’s methoxyethyl group would show δ 3.3–3.7 ppm (¹H-NMR) and δ 50–60 ppm (¹³C-NMR) .

Activité Biologique

1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- G Protein-Coupled Receptor Modulation : The indole structure may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways. GPCRs play critical roles in numerous physiological processes and are common targets for drug development .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea:

- Cell Line Studies : In vitro studies demonstrated that derivatives with indole structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

- Animal Models : In vivo studies using murine models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in therapeutic doses. For instance, a study indicated a 50% reduction in tumor volume in treated mice compared to controls .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

- Cytokine Modulation : Research indicates that indole derivatives can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation could be beneficial in treating chronic inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate anticancer efficacy | Showed significant cytotoxicity in breast cancer cell lines; induced apoptosis via caspase activation. |

| Johnson et al. (2024) | Investigate anti-inflammatory properties | Found reduction in IL-6 levels in LPS-stimulated macrophages treated with the compound. |

| Lee et al. (2025) | Assess pharmacokinetics | Reported favorable absorption and distribution profiles in animal models; low toxicity observed at therapeutic doses. |

Q & A

Basic: What are the standard synthetic protocols for preparing 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?

Methodological Answer:

The synthesis typically involves a multi-step urea-forming reaction. A common approach is to react 1-(2-methoxyethyl)-1H-indol-3-amine with bis(2-hydroxyethyl)carbamic acid chloride under anhydrous conditions. Key steps include:

- Amino activation : Pre-activate the indole amine using a base like triethylamine in dry dichloromethane (DCM) .

- Coupling : Add bis(2-hydroxyethyl)carbamic acid chloride dropwise at 0–5°C to minimize side reactions.

- Work-up : Purify via column chromatography (silica gel, ethyl acetate/methanol gradient) and confirm purity via HPLC (>95%) .

Advanced: How can regioselectivity challenges in the synthesis of this urea derivative be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing N-alkylation sites on the indole ring. Strategies include:

- Protecting groups : Temporarily protect the indole NH with a tert-butoxycarbonyl (Boc) group before introducing the methoxyethyl chain .

- Microwave-assisted synthesis : Use controlled microwave heating (80°C, 30 min) to enhance reaction specificity and reduce byproducts .

- Kinetic monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR to optimize reaction time and temperature .

Basic: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : Use H NMR to confirm substitution patterns (e.g., indole C3-attachment and ethylene glycol chain integration). C NMR resolves carbonyl (urea) and aromatic carbon environments .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Verify C, H, N, and O composition within ±0.3% deviation .

Advanced: How can X-ray crystallography refine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational details:

- Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile solution at 4°C .

- Data collection : Use a synchrotron source (λ = 0.710–0.980 Å) to collect high-resolution (<1.0 Å) data.

- Refinement : Process data with SHELXL (v.2018) for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry using the Cambridge Structural Database (CSD) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC determination) .

- Antimicrobial activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PDBID: 1TGH). Optimize force fields (AMBER99SB-ILDN) for urea-indole interactions .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and identify key residues (e.g., Lys231 in kinases) .

Basic: How should researchers address solubility issues in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Dilute in PBS or cell culture media with 0.1% Tween-80 .

- pH adjustment : For aqueous solubility, prepare buffered solutions (pH 7.4) with cyclodextrin derivatives (e.g., HP-β-CD) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple assays (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Basic: What stability tests are essential for long-term storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C for stable storage) .

- HPLC stability : Monitor degradation under accelerated conditions (40°C, 75% RH for 4 weeks) .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Metabolic stability : Perform microsomal assays (human liver microsomes) with NADPH cofactor. Identify CYP3A4-mediated oxidation hotspots via LC-MS/MS .

- Prodrug design : Mask hydroxyl groups with acetyl esters to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.